CID 78062221
Description
CID 78062221 is a unique identifier in PubChem, a public database for chemical compounds.
- Molecular formula and weight
- Structural descriptors (SMILES, InChI)
- Physicochemical properties (logP, solubility, etc.)
- Spectroscopic data (NMR, MS, IR)
- Biological activity and toxicity profiles
For comprehensive characterization, researchers must verify experimental data (e.g., mass spectra, chromatograms) and cross-reference authoritative sources like Reaxys or SciFinder .
Properties
Molecular Formula |
AuGa2 |
|---|---|
Molecular Weight |
336.41 g/mol |
InChI |
InChI=1S/Au.2Ga |
InChI Key |
NKJXDWXLGYBEAB-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062221 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically detailed in scientific literature and patents. For example, one method might involve the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction .
Industrial Production Methods
Industrial production methods for CID 78062221 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Chemical Reactions Analysis
While no direct data exists for CID 78062221, reactions for similar oxygen-rich compounds (e.g., C₁₂H₂₂O₉) may include:
Hydrolysis
Polyhydroxy compounds often undergo hydrolysis under acidic or basic conditions, yielding simpler sugars or acids. For example:
Esterification
Reactivity with carboxylic acids to form esters:
Oxidation
Oxidizing agents like KMnO₄ or CrO₃ may degrade oxygen-rich structures:
Limitations and Gaps
-
Data Absence : No experimental or computational data exists for CID 78062221 in the provided sources.
-
Structural Ambiguity : The exact structure of CID 78062221 remains undefined, complicating reaction predictions.
-
Literature Gaps : The search results focus on unrelated CID applications and general chemical inventories , offering no direct insights.
Scientific Research Applications
CID 78062221 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have applications in the study of biological processes and pathways.
Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It might be used in the production of materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 78062221 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare CID 78062221 with analogs, the following framework is recommended, based on best practices from the evidence:
Structural Comparison
- Key structural features : Identify functional groups, stereochemistry, and backbone motifs. Use tools like NMR or X-ray crystallography for unambiguous confirmation .
- Example: In ginsenoside analysis, structural isomers (e.g., Rf vs. F11) are differentiated using collision-induced dissociation (CID) mass spectrometry .
Physicochemical Properties
| Property | CID 78062221* | Analog 1 | Analog 2 | Method/Reference |
|---|---|---|---|---|
| LogP (partition coefficient) | — | — | — | HPLC |
| Solubility (mg/mL) | — | — | — | Shake-flask |
| Melting Point (°C) | — | — | — | DSC |
*No experimental data for CID 78062221 is available in the evidence.
Spectroscopic and Chromatographic Data
- Mass Spectrometry : CID fragmentation patterns (e.g., correlation between charge state and voltage ) can differentiate isomers.
- Chromatography : Retention times in GC-MS or LC-ELSD help assess polarity and purity .
Research Findings and Challenges
Gaps in Current Data
- The evidence lacks specific information on CID 78062221. For meaningful comparisons, researchers must prioritize:
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
